molecular formula C13H15N3O2 B7463735 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one

1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B7463735
M. Wt: 245.28 g/mol
InChI Key: ZNXFSGIIFPDWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one, also known as PCPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to modulate the activity of ion channels, specifically the N-methyl-D-aspartate (NMDA) receptor. This receptor is important for neuronal signaling and has been implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important for the breakdown of acetylcholine.
Biochemical and Physiological Effects:
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity and the inhibition of enzyme activity. In addition, 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to induce apoptosis in cancer cells, which could have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its ability to modulate ion channel activity, which could be useful for studying neuronal signaling. Another advantage is its ability to inhibit enzyme activity, which could be useful for drug discovery. However, one limitation of using 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one. One direction is the further exploration of its potential therapeutic applications, particularly in cancer research. Another direction is the development of new derivatives of 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one with improved properties, such as reduced toxicity. Finally, the study of 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one's mechanism of action could lead to the development of new drugs for neurological disorders.

Synthesis Methods

1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridinecarbonyl chloride. This intermediate is then reacted with piperazine to form 4-(pyridine-3-carbonyl)piperazine. The final step involves the reaction of 4-(pyridine-3-carbonyl)piperazine with acetylacetone to form 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one.

Scientific Research Applications

1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been used in various scientific research applications, including neuroscience, drug discovery, and cancer research. In neuroscience, 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to modulate the activity of ion channels, which are important for neuronal signaling. 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has also been studied for its potential use as a drug discovery tool, as it has been shown to inhibit the activity of various enzymes. In cancer research, 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-[4-(pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-12(17)15-6-8-16(9-7-15)13(18)11-4-3-5-14-10-11/h2-5,10H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXFSGIIFPDWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one

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